molecular formula C17H18N2S B14222427 3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine CAS No. 820230-98-6

3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14222427
CAS No.: 820230-98-6
M. Wt: 282.4 g/mol
InChI Key: FGKIQKKAFMXVAO-UHFFFAOYSA-N
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Description

3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a thiazole ring substituted with an isopropyl group and an imine functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkyl halide.

    Formation of the Imine Functionality: The imine group can be formed by the condensation of the thiazole derivative with an amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.

    Medicine: It can be investigated for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors or enzymes, modulating their function. The exact molecular pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Naphthalene Derivatives: Compounds like naphthalene-1-amine and naphthalene-2-ol contain the naphthalene moiety.

Uniqueness

3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine is unique due to the combination of the naphthalene and thiazole moieties, along with the imine functionality. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

820230-98-6

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)-5-propan-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C17H18N2S/c1-12(2)16-11-19(17(18)20-16)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,11-12,18H,10H2,1-2H3

InChI Key

FGKIQKKAFMXVAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(C(=N)S1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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